[1-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]urea
Overview
Description
[1-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]urea is a useful research compound. Its molecular formula is C14H17N5OS and its molecular weight is 303.39 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques :
- Li and Chen (2008) developed a simple and efficient method for synthesizing 1-(substituted)-3-(5-(substituted)-1,3,4-thiadiazol-2-yl) ureas, including derivatives similar to your compound of interest. They utilized microwave irradiation for the synthesis, which offered better reaction time compared to conventional heating methods (Li & Chen, 2008).
Medical Applications :
- Li et al. (2019) discovered several 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives with potent activity against human chronic myeloid leukemia (CML) cell line K562. These compounds showed promising biological activity and low cellular toxicity (Li et al., 2019).
- Rose et al. (2010) synthesized 1,3-disubstituted ureas with a piperidyl moiety, demonstrating significant inhibition of human and murine soluble epoxide hydrolase, relevant in reducing inflammatory pain (Rose et al., 2010).
Agricultural Applications :
- Wang Yan-gang (2008) synthesized N-[5-(3-pyridyl)-1,3,4-thiadiazol-2-yl]-N'-(substituted phenyl)ureas, showing plant-growth regulating activity. This indicates potential agricultural applications of similar compounds (Wang Yan-gang, 2008).
Horticultural Applications :
- Abad et al. (2004) studied phenyl-fluorinated analogues of thidiazuron (N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea) on kiwifruit growth. They found that certain fluorinated ureas significantly promoted fruit growth, suggesting potential use in horticulture (Abad et al., 2004).
Antimicrobial and Antifungal Properties :
- Ram et al. (2016) synthesized thiadiazole derivatives, including 1-phenyl-3-(piperazinyl)pyrido[3,2-f]quinazolin-4(1H)-yl]-1,3,4-thiadiazoles, showing significant antibacterial and antifungal activities (Ram et al., 2016).
Biochemical Studies :
- Feng et al. (2020) developed 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents, highlighting the potential for these compounds in cancer treatment (Feng et al., 2020).
Herbicidal Properties :
- Lee and Ishizuka (1976) explored the selective herbicidal activities of thiadiazolyl urea derivatives, suggesting their potential application in weed control (Lee & Ishizuka, 1976).
Properties
IUPAC Name |
[1-(3-phenyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5OS/c15-13(20)16-11-6-8-19(9-7-11)14-17-12(18-21-14)10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H3,15,16,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFHYVMQFLXJHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)N)C2=NC(=NS2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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